![molecular formula C16H17N2O2+ B12327704 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)
2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol
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Overview
Description
2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol is a complex organic compound that features a benzimidazole ring substituted with dimethyl groups and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The separation and purification steps often involve washing with hexane and water to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and benzimidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the benzimidazole or phenol rings.
Scientific Research Applications
2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential as a fluorescent probe due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol involves its interaction with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The presence of the benzimidazole ring allows it to mimic natural nucleotides, potentially interfering with DNA or RNA processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzimidazole: Shares the benzimidazole core but lacks the phenol moiety.
1,3-Dimethylimidazolium: Similar imidazole ring structure but different substituents.
2,3-Dimethylbenzothiazole: Contains a thiazole ring instead of a benzimidazole ring.
Uniqueness
2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol is unique due to the combination of the benzimidazole ring with the phenol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H17N2O2+ |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol |
InChI |
InChI=1S/C16H16N2O2/c1-17-12-7-3-4-8-13(12)18(2)16(17)11-20-15-10-6-5-9-14(15)19/h3-10H,11H2,1-2H3/p+1 |
InChI Key |
BXEHMLHQGIOGRJ-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3O)C |
Origin of Product |
United States |
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